N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-14-4-2-1-3-13(14)16-21-22-17(24-16)20-15(23)9-10-25-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUGFMLNNHRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Derivatives of 1,3,4-oxadiazole have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
1,3,5-oxadiazole derivatives have been suggested as candidates for the development of novel antitubercular agents, indicating that this compound may have similar effects.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and synthesized derivatives, supported by data tables and relevant research findings.
- Molecular Formula : C14H12ClN4OS
- Molecular Weight : 300.700 g/mol
- CAS Number : 89335-14-8
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. In a study evaluating various oxadiazole compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for therapeutic applications in diseases like Alzheimer's. In studies, several derivatives showed IC50 values indicating strong inhibitory effects .
| Compound ID | IC50 Value (µM) | Enzyme Target |
|---|---|---|
| 7l | 2.14 ± 0.003 | Acetylcholinesterase |
| 7m | 0.63 ± 0.001 | Acetylcholinesterase |
| 7n | Not Specified | Urease |
3. Antiviral Activity
Oxadiazoles have been noted for their antiviral properties against RNA viruses, suggesting that this compound may also possess similar effects . This opens avenues for further research into its efficacy against viral infections.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : Docking studies have shown that the compound interacts with amino acids in target proteins, which may inhibit their function.
- Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential pharmacokinetic advantages and bioavailability in therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the synthesis of various oxadiazole derivatives and their subsequent testing against multiple bacterial strains. The results highlighted that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .
- Enzyme Inhibition Studies : Another research effort focused on evaluating the inhibitory effects on AChE and urease across a series of synthesized compounds. The findings revealed that certain derivatives exhibited significant enzyme inhibition, suggesting a potential therapeutic role in managing conditions associated with these enzymes .
Q & A
What are the critical synthetic steps and reaction conditions for preparing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) .
Sulfanylpropanamide coupling : Reacting the oxadiazole intermediate with 3-(4-fluorophenyl)sulfanylpropanoic acid using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include temperature control (70–100°C for cyclization), anhydrous conditions for coupling, and solvent polarity adjustments to minimize side products .
How can reaction conditions be optimized to improve synthetic yield and purity?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene reduces byproducts during cyclization .
- Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions during sulfanyl group incorporation .
- In-line monitoring : HPLC or TLC at intermediate stages to identify and address impurities early .
Yield improvements from 60% to 85% have been reported by adjusting stoichiometry (1.2:1 molar ratio of oxadiazole to propanoic acid derivative) .
Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure?
Level: Basic
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., oxadiazole C-2 proton at δ 8.2–8.5 ppm, sulfanyl CH₂ at δ 3.1–3.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 432.0522) .
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-N oxadiazole at ~1250 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .
How can ambiguities in spectroscopic data (e.g., overlapping NMR signals) be resolved?
Level: Advanced
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating protons with adjacent carbons (e.g., distinguishing oxadiazole protons from aromatic fluorophenyl groups) .
- X-ray crystallography : Resolve absolute configuration and confirm bond angles (e.g., oxadiazole ring planarity, dihedral angles between aryl groups) .
- Variable-temperature NMR : Suppress signal broadening caused by conformational flexibility in the sulfanylpropanamide chain .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Level: Basic
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM) .
Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
How can target specificity be evaluated in biological assays?
Level: Advanced
Answer:
- Selectivity panels : Screen against related enzymes (e.g., kinase isoforms) to identify off-target effects .
- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to purified targets (e.g., recombinant proteins) .
- Computational docking : Predict binding modes to prioritize structural analogs with improved specificity (e.g., Glide SP scoring in Schrödinger) .
How should researchers address contradictions in reported biological activity data?
Level: Basic
Answer:
- Purity verification : Reanalyze compound batches via HPLC to rule out impurity-driven effects .
- Assay standardization : Use identical cell lines/passage numbers and culture conditions across labs .
- Dose-response curves : Confirm activity across a 10-fold concentration range to rule out false positives .
What strategies resolve discrepancies in structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
- Free-Wilson vs. Hansch analysis : Deconvolute contributions of substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) to activity .
- Metabolic stability testing : Rule out false SAR trends caused by differential compound degradation (e.g., liver microsomal assays) .
- Co-crystallization studies : Identify critical binding interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
How can interactions with biological targets be studied at the molecular level?
Level: Advanced
Answer:
- Molecular dynamics simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray crystallography : Resolve binding poses at <3 Å resolution (e.g., PDB deposition) .
What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Level: Advanced
Answer:
- Low cyclization yields : Replace POCl₃ with PPA to reduce side reactions .
- Sulfanyl group oxidation : Use inert atmosphere (N₂/Ar) during coupling .
- Byproduct formation : Add molecular sieves to absorb water in amide bond formation .
- Scale-up challenges : Optimize mixing efficiency (e.g., continuous flow reactors for exothermic steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
